Macrocyclization Confers a ≥40-Fold Potency Advantage Over Linear Peptides
The macrocyclic structure of cMCF02A is the critical determinant of its high potency. In the discovery platform used to identify this class of MAGE-A4 inhibitors, macrocyclic ligands demonstrated a clear advantage over their noncyclized (linear) analogues, with a quantified decrease in IC50 values of approximately 40-fold or greater [1]. This differential is not observed with linear peptides, which exhibit significantly weaker inhibition of the MAGE-A4 binding axis [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Nanomolar IC50 (as a class of macrocyclic MAGE-A4 inhibitors) |
| Comparator Or Baseline | Noncyclized (linear) peptide analogues |
| Quantified Difference | ~40-fold or greater decrease in IC50 for macrocycles vs. linear analogues |
| Conditions | mRNA display platform and subsequent in vitro binding assays targeting the MAGE-A4:RAD18 interaction |
Why This Matters
This quantifiable potency advantage ensures that cMCF02A can be used at lower, more specific concentrations, minimizing off-target effects and improving the signal-to-noise ratio in complex biological assays.
- [1] Fleming, M. C., et al. (2023). Tyrosinase-Catalyzed Peptide Macrocyclization for mRNA Display. J Am Chem Soc, 145(19), 10445-10450. View Source
